molecular formula C7H5KO4 B1390184 Potassium 3,4-dihydroxybenzoate CAS No. 91753-30-9

Potassium 3,4-dihydroxybenzoate

Cat. No. B1390184
CAS RN: 91753-30-9
M. Wt: 192.21 g/mol
InChI Key: YGJCFBMUBQIHJR-UHFFFAOYSA-M
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Description

Potassium 3,4-dihydroxybenzoate, also known as potassium gallate, is a compound with the molecular formula C7H5KO4 . It is a white crystalline powder that is odorless and tasteless. The molecular weight of this compound is 192.21 g/mol .


Synthesis Analysis

The synthesis of 3,4-dihydroxybenzoic acid derivatives, which includes Potassium 3,4-dihydroxybenzoate, has been reported in the literature . These compounds were tested by the 2,2-diphenyl-2-picrylhydrazyl (DPPH) method showing a radical scavenging ability .


Molecular Structure Analysis

The molecular structure of Potassium 3,4-dihydroxybenzoate includes a potassium ion and a 3,4-dihydroxybenzoate ion . The IUPAC name for this compound is potassium;3,4-dihydroxybenzoate . The InChI and InChIKey are also provided for this compound .


Chemical Reactions Analysis

The compound has been evaluated for its antioxidant and metal chelating properties . It has been found to have a radical scavenging ability and can bind both iron and copper, especially the iron (III), by the formation of hexa-coordinated complexes .


Physical And Chemical Properties Analysis

Potassium 3,4-dihydroxybenzoate has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 1 . The topological polar surface area of this compound is 80.6 Ų .

properties

IUPAC Name

potassium;3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.K/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,8-9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJCFBMUBQIHJR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668229
Record name Potassium 3,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3,4-dihydroxybenzoate

CAS RN

91753-30-9
Record name Potassium 3,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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